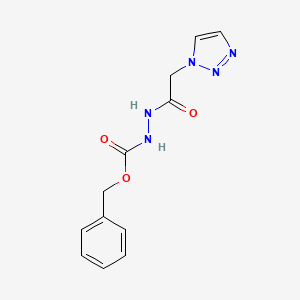
N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier MFCD31543841 is known as N’-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide. This compound is a derivative of hydrazide and features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the triazole ring imparts unique chemical properties to the compound, making it of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Hydrazide Formation: The hydrazide moiety is introduced by reacting the triazole derivative with hydrazine or its derivatives under controlled conditions.
Cbz Protection: The final step involves the protection of the hydrazide with a carbobenzyloxy (Cbz) group to yield the desired compound.
Industrial Production Methods
Industrial production of N’-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of solvents to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
N’-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The triazole ring and hydrazide moiety can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.
科学研究应用
N’-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N’-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the hydrazide moiety can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.
相似化合物的比较
Similar Compounds
N’-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide: shares similarities with other triazole-containing compounds such as 1,2,3-triazole derivatives and hydrazide derivatives.
1,2,3-Triazole Derivatives: These compounds also feature the triazole ring and exhibit similar chemical properties and reactivity.
Hydrazide Derivatives: Compounds containing the hydrazide moiety share similar reactivity and applications in various fields.
Uniqueness
The uniqueness of N’-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide lies in its combined structural features of the triazole ring and hydrazide moiety, along with the protective Cbz group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in research and industrial applications.
属性
分子式 |
C12H13N5O3 |
|---|---|
分子量 |
275.26 g/mol |
IUPAC 名称 |
benzyl N-[[2-(triazol-1-yl)acetyl]amino]carbamate |
InChI |
InChI=1S/C12H13N5O3/c18-11(8-17-7-6-13-16-17)14-15-12(19)20-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,18)(H,15,19) |
InChI 键 |
MJMKBBHPFJOPMF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NNC(=O)CN2C=CN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


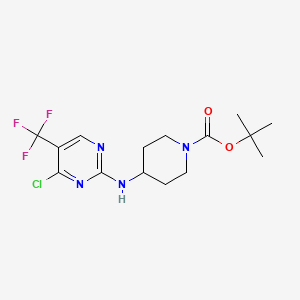
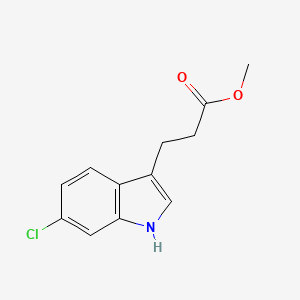
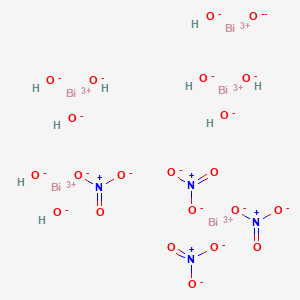
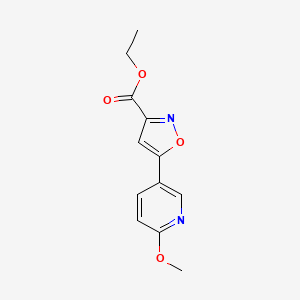
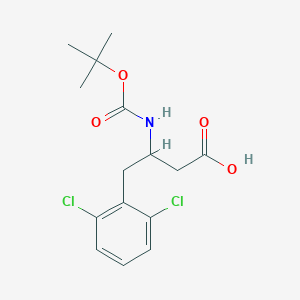
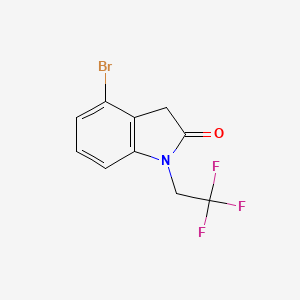
![3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B13710685.png)
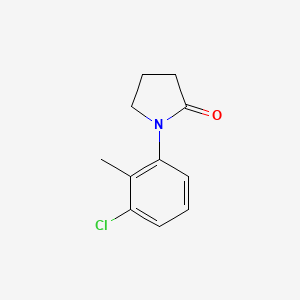

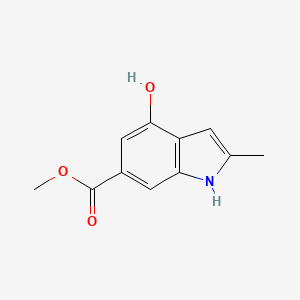
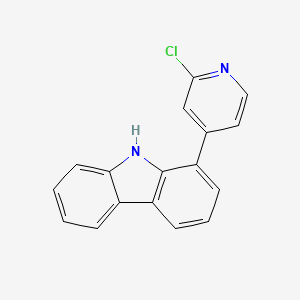
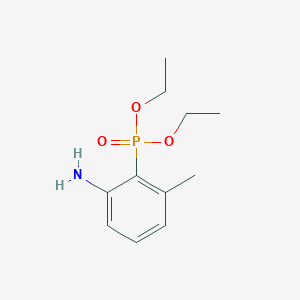
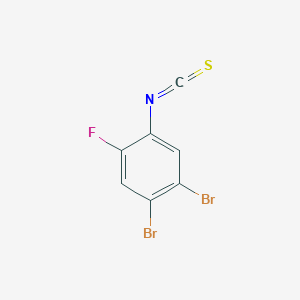
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II)](/img/structure/B13710733.png)
